molecular formula C17H16F3N3O2 B2596157 2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide CAS No. 2415472-38-5

2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

Cat. No.: B2596157
CAS No.: 2415472-38-5
M. Wt: 351.329
InChI Key: WRWKXVZYTQVGOJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzene and trifluoromethylpyridine derivatives.

    Azetidine-containing compounds: Other azetidine derivatives, such as azetidine-2-carboxylic acid, also exhibit unique chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring provides a rigid framework that can interact with various molecular targets .

Properties

IUPAC Name

2-phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-6-7-21-15(8-12)23-9-13(10-23)22-16(24)11-25-14-4-2-1-3-5-14/h1-8,13H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKXVZYTQVGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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